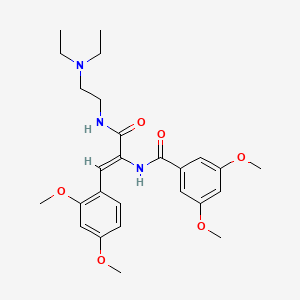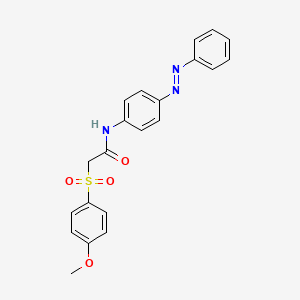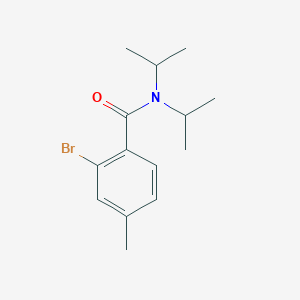
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares structural similarities with the compound and is used in similar applications.
Methyl 3,5-dimethoxy-4-hydroxybenzoate: Another related compound with comparable chemical properties.
Uniqueness
N-(2-(Diethylamino)ethyl)-alpha-(3,5-dimethoxybenzamido)-2,4-dimethoxycinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propiedades
Número CAS |
3862-66-6 |
|---|---|
Fórmula molecular |
C26H35N3O6 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C26H35N3O6/c1-7-29(8-2)12-11-27-26(31)23(15-18-9-10-20(32-3)17-24(18)35-6)28-25(30)19-13-21(33-4)16-22(14-19)34-5/h9-10,13-17H,7-8,11-12H2,1-6H3,(H,27,31)(H,28,30)/b23-15- |
Clave InChI |
QZBNGCRMCSWTOZ-HAHDFKILSA-N |
SMILES isomérico |
CCN(CC)CCNC(=O)/C(=C/C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CCN(CC)CCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)




![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)

![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)


